molecular formula C12H21N3 B13215913 N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine

N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13215913
M. Wt: 207.32 g/mol
InChI Key: VPCGYCXGQRUKMQ-UHFFFAOYSA-N
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Description

N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine: is an organic compound with a unique structure that includes a cyclohexyl ring, a pyrazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylcyclohexanone with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and specific solvents can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or acylated products .

Scientific Research Applications

Chemistry: In chemistry, N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

  • N-(3,3-Dimethylcyclohexyl)-1-methylpyrazol-4-amine
  • N-(3,3-Dimethylcyclohexyl)methioninamide

Comparison: Compared to similar compounds, N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine exhibits unique properties due to the specific arrangement of its functional groups. This uniqueness makes it a valuable compound for various applications, as it can offer distinct advantages in terms of reactivity and biological activity .

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N-(3,3-dimethylcyclohexyl)-1-methylpyrazol-3-amine

InChI

InChI=1S/C12H21N3/c1-12(2)7-4-5-10(9-12)13-11-6-8-15(3)14-11/h6,8,10H,4-5,7,9H2,1-3H3,(H,13,14)

InChI Key

VPCGYCXGQRUKMQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)NC2=NN(C=C2)C)C

Origin of Product

United States

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